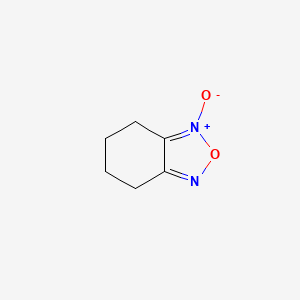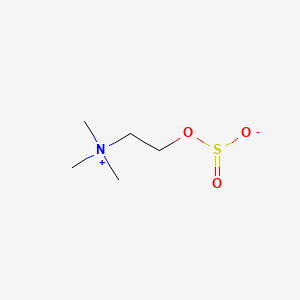
Lanthanum arsenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum arsenide is a crystalline solid compound with the molecular formula LaAs. It is known for its semiconductor properties and is used in various photo-optic applications . This compound is part of the larger family of lanthanide compounds, which are known for their unique electronic configurations and reactivity.
Méthodes De Préparation
Lanthanum arsenide can be synthesized through various methods. One common synthetic route involves the direct combination of lanthanum and arsenic elements at high temperatures. The reaction typically takes place in a sealed environment to prevent contamination and ensure purity. Industrial production methods may involve the use of advanced techniques such as chemical vapor deposition (CVD) or molecular beam epitaxy (MBE) to produce high-quality this compound crystals .
Analyse Des Réactions Chimiques
Lanthanum arsenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can react with oxygen to form lanthanum oxide and arsenic trioxide. Reduction reactions may involve the use of reducing agents such as hydrogen gas to convert this compound back to its elemental forms. Substitution reactions can occur when this compound reacts with halogens or other reactive species, leading to the formation of various lanthanum halides and arsenic compounds .
Applications De Recherche Scientifique
Lanthanum arsenide has a wide range of scientific research applications. In chemistry, it is used as a semiconductor material in the development of electronic devices. In biology and medicine, this compound is being explored for its potential use in imaging and diagnostic tools due to its unique optical properties. In industry, this compound is used in the production of high-performance materials and components for various technological applications .
Mécanisme D'action
The mechanism of action of lanthanum arsenide involves its interaction with light and other electromagnetic radiation. As a semiconductor, this compound can absorb and emit light at specific wavelengths, making it useful in photo-optic applications. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of this compound, which allows it to interact with photons and generate electron-hole pairs .
Comparaison Avec Des Composés Similaires
Lanthanum arsenide can be compared with other similar compounds such as gallium arsenide, indium arsenide, and aluminum arsenide. These compounds share similar semiconductor properties but differ in their electronic configurations and reactivity. This compound is unique due to its specific electronic structure and the presence of lanthanum, which imparts distinct optical and electronic properties. Other similar compounds include lanthanum phosphide and lanthanum antimonide, which also exhibit unique properties due to the presence of different anions .
Propriétés
Numéro CAS |
12255-04-8 |
|---|---|
Formule moléculaire |
AsLa |
Poids moléculaire |
213.8271 g/mol |
Nom IUPAC |
arsanylidynelanthanum |
InChI |
InChI=1S/As.La |
Clé InChI |
RUEOHXYHAQIUNM-UHFFFAOYSA-N |
SMILES canonique |
[As]#[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-methanone](/img/structure/B13744928.png)







![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)




